N-Butyl-5-methylpyridin-2-amine
Description
N-Butyl-5-methylpyridin-2-amine (C${10}$H${16}$N$_2$) is a pyridine derivative featuring a methyl group at the 5-position and a butylamino substituent at the 2-position of the aromatic ring.
Properties
CAS No. |
88260-09-7 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N-butyl-5-methylpyridin-2-amine |
InChI |
InChI=1S/C10H16N2/c1-3-4-7-11-10-6-5-9(2)8-12-10/h5-6,8H,3-4,7H2,1-2H3,(H,11,12) |
InChI Key |
AXIQBCPOTNAYQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Bonding
The provided evidence discusses N-Diphenylphosphanyl-N-{[diphenyl-(2-pyridylimino)-κ5-phosphanyl]methyl}-pyridin-2-amine (C${35}$H${30}$N$4$P$2$), a phosphanyl-substituted pyridin-2-amine derivative . Key structural differences arise from the substituents:
The phosphanyl groups in the evidence compound introduce significant steric bulk and electron-withdrawing effects, contrasting with the electron-donating alkyl groups in this compound. This difference impacts reactivity: alkylamines are typically more nucleophilic, whereas phosphanyl groups may stabilize metal coordination or participate in redox reactions.
Intermolecular Interactions and Crystal Packing
The evidence compound forms a 3D framework via C–H⋯N hydrogen bonds and π-stacking interactions . In contrast, this compound’s flexible butyl chain likely disrupts ordered packing, favoring van der Waals interactions over directional hydrogen bonds. This difference has implications for solubility and crystallinity:
Electronic and Steric Profiles
- Electronic Effects: The methyl group at the 5-position in this compound donates electrons via hyperconjugation, activating the pyridine ring for electrophilic substitution.
- Steric Effects : The butyl group introduces steric hindrance at the 2-position, which may limit coordination to metal centers compared to the phosphanyl groups in the evidence compound, which are designed for metal chelation.
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